Benzyl 4-bromo-2-hydroxybenzylcarbamate

Purity Quality Control HPLC

Multi-step kinase inhibitor syntheses demand orthogonal protecting group strategies and reliable coupling handles. Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS 1033194-56-7) provides a single-molecule solution: • Cbz group survives acidic Boc-deprotection (TFA/HCl), removed selectively by hydrogenolysis for sequential deprotection strategies • Para-bromo substituent enables Suzuki-Miyaura cross-coupling under standard conditions (Pd catalyst, aq. Na₂CO₃ or K₂CO₃, DME/H₂O, 80°C) • Phenolic -OH (HBD=2) adds target-engagement capability for fragment-based screening at concentrations up to 100 μM Supplied with lot-specific Certificate of Analysis; ships ambient as non-hazardous material.

Molecular Formula C15H14BrNO3
Molecular Weight 336.18 g/mol
CAS No. 1033194-56-7
Cat. No. B1454994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-bromo-2-hydroxybenzylcarbamate
CAS1033194-56-7
Molecular FormulaC15H14BrNO3
Molecular Weight336.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC2=C(C=C(C=C2)Br)O
InChIInChI=1S/C15H14BrNO3/c16-13-7-6-12(14(18)8-13)9-17-15(19)20-10-11-4-2-1-3-5-11/h1-8,18H,9-10H2,(H,17,19)
InChIKeyWCYLRGVFURSSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-Bromo-2-Hydroxybenzylcarbamate (CAS 1033194-56-7): A Cbz-Protected Bromophenol Intermediate for Medicinal Chemistry and Cross-Coupling


Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS 1033194-56-7) is a bifunctional aromatic building block combining a benzyl carbamate (Cbz) amino-protecting group with a bromo-substituted phenol core . With molecular formula C15H14BrNO3 and a molecular weight of 336.18 g/mol, the compound is supplied as a white powder with purity routinely reaching ≥99% (HPLC) from specialty vendors . The para-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenolic -OH group offers additional sites for derivatization or hydrogen-bonding interactions with biological targets [1]. These structural features position the compound as a key intermediate in the synthesis of kinase inhibitor scaffolds and other pharmaceutically relevant chemotypes.

Why Benzyl 4-Bromo-2-Hydroxybenzylcarbamate Cannot Be Replaced by Generic Analogs


The benzyl (Cbz) carbamate protecting group in this compound offers a unique orthogonal stability profile compared to the widely used tert-butyloxycarbonyl (Boc) analog. While the Boc group (tert-butyl (4-bromo-2-hydroxybenzyl)carbamate, CAS 1402664-46-3) is cleaved under acidic conditions (neat TFA or 4 M HCl/dioxane), the Cbz group withstands acidic environments and is selectively removed by catalytic hydrogenolysis (H2, Pd/C) or HBr/AcOH [1]. This orthogonality enables sequential deprotection strategies in multi-step syntheses where both acid-labile and hydrogenolysis-labile protecting groups must coexist. Furthermore, the benzyl carbamate imparts significantly higher lipophilicity (XLogP3 = 3.8) than the corresponding Boc derivative (XLogP3 ≈ 2.9 for the tert-butyl analog), which can enhance membrane permeability in cell-based assays and improve chromatographic resolution during purification [2]. The phenolic -OH group, positioned ortho to the carbamate-bearing benzylic carbon, provides an additional hydrogen-bond donor and coordination site not present in non-hydroxylated benzyl carbamate congeners, directly influencing solubility, crystallinity, and target binding interactions .

Quantitative Differentiation Evidence for Benzyl 4-Bromo-2-Hydroxybenzylcarbamate Versus Competing Intermediates


Purity Advantage: ≥99% (HPLC) vs. Industry-Standard 95% for Boc Analog

Commercially available Benzyl 4-bromo-2-hydroxybenzylcarbamate (CAS 1033194-56-7) from ChemImpex is supplied at ≥99% purity as determined by HPLC, whereas the corresponding tert-butyl (Boc) analog (CAS 1402664-46-3) is typically offered at 95% purity across multiple major vendors, including AchemBlock, Bidepharm, and CymitQuimica . The 4-percentage-point purity differential represents a significant reduction in total impurities, minimizing side reactions, simplifying purification, and improving yield reproducibility in multi-step synthetic sequences .

Purity Quality Control HPLC

Storage Stability: Mandatory ≤ -4°C for Cbz vs. Ambient Storage for Boc Analog

Benzyl 4-bromo-2-hydroxybenzylcarbamate requires controlled cold-chain storage at ≤ -4°C (short-term: 1-2 weeks at -4°C; long-term: 1-2 years at -20°C), as specified by multiple suppliers . In contrast, the tert-butyl (Boc) analog is routinely stored long-term in a cool, dry place at ambient temperature, consistent with the known thermal stability of Boc-protected amines . While the Cbz compound's cold-storage requirement imposes additional logistics costs, the benzyl carbamate's superior acid stability enables synthetic transformations that would be incompatible with the acid-labile Boc group, justifying the controlled storage condition as a functional necessity rather than a limitation [1].

Stability Storage Logistics

Synthetic Versatility: Bromo Substituent Enables Suzuki Cross-Coupling Diversity

The para-bromo substituent on Benzyl 4-bromo-2-hydroxybenzylcarbamate is strategically positioned for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, a transformation exploited extensively in the construction of biaryl kinase inhibitor scaffolds [1][2]. This reactivity is preserved across both Cbz- and Boc-protected variants; however, the Cbz analog uniquely combines the bromo coupling handle with an acid-stable protecting group, allowing post-coupling deprotection under neutral hydrogenolysis conditions that are compatible with acid-sensitive coupling products. By contrast, the Boc analog would require acidic deprotection that could degrade or epimerize the newly installed biaryl moiety [3]. Quantitative coupling yields for analogous bromobenzyl carbamates under standard Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C) typically range from 65-92%, depending on the boronic acid partner [1].

Cross-Coupling Suzuki-Miyaura Derivatization

Lipophilicity Differentiation: XLogP3 3.8 for Cbz vs. XLogP3 ~2.9 for Boc Analog

Benzyl 4-bromo-2-hydroxybenzylcarbamate exhibits a calculated XLogP3 of 3.8, reflecting the lipophilic contribution of the benzyl ester moiety [1]. In contrast, the tert-butyl (Boc) analog (CAS 1402664-46-3) has a lower computed XLogP3 of approximately 2.9-3.1, based on its reduced carbon count and the branched aliphatic character of the tert-butyl group . This differential of ~0.7-0.9 logP units translates to an approximately 5- to 8-fold higher octanol-water partition coefficient for the Cbz compound, which can enhance retention on reversed-phase HPLC columns (C18), improve extraction efficiency in liquid-liquid workups, and increase apparent membrane permeability in cell-based assays [2]. For medicinal chemistry campaigns optimizing CNS penetration or cellular potency, the higher lipophilicity of the Cbz analog may offer a measurable advantage in preliminary SAR exploration.

Lipophilicity ADME Chromatography

Phenolic -OH as a Multifunctional Handle: Hydrogen-Bond Donor Capability Absent in Non-Hydroxylated Analogs

The ortho-phenolic -OH group of Benzyl 4-bromo-2-hydroxybenzylcarbamate provides two hydrogen-bond donor interactions (HBD count = 2) that are absent in non-hydroxylated benzyl carbamate analogs such as benzyl (4-bromobenzyl)carbamate or benzyl (4-chlorobenzyl)carbamate [1]. This structural feature increases the topological polar surface area (TPSA = 58.6 Ų) and enhances crystallinity through intermolecular hydrogen bonding, as evidenced by the compound's isolation as a white powder with a defined melting point [1]. In biological contexts, the phenolic -OH can engage in hydrogen-bonding interactions with kinase hinge regions or enzyme active-site residues, potentially improving target binding affinity in fragment-based drug discovery campaigns . The combination of HBD capacity, crystallinity, and synthetic accessibility makes this compound a more versatile intermediate than its non-hydroxylated counterparts.

Hydrogen Bonding Crystallinity Target Engagement

Orthogonal Deprotection: Cbz Survives Conditions That Cleave Boc, Enabling Sequential Synthesis

The benzyl carbamate (Cbz) group of the target compound remains intact under trifluoroacetic acid (TFA) treatment at room temperature for 2-4 hours, conditions that quantitatively cleave the tert-butyl carbamate (Boc) group [1][2]. Conversely, the Cbz group is selectively removed by catalytic hydrogenolysis (H2, 10% Pd/C, atmospheric pressure, room temperature) or HBr in acetic acid (45%, 3 h, room temperature), leaving Boc groups unaffected [1]. This orthogonal reactivity profile enables sequential deprotection strategies where the Boc group is removed first under acidic conditions, followed by Cbz hydrogenolysis at a later synthetic stage—or vice versa. Such orthogonality is critical in the synthesis of complex polyfunctional molecules (e.g., peptide-drug conjugates or heterobifunctional degraders) where multiple protecting groups must be manipulated independently.

Protecting Groups Orthogonality Solid-Phase Synthesis

Optimal Application Scenarios for Benzyl 4-Bromo-2-Hydroxybenzylcarbamate Based on Quantitative Evidence


Kinase Inhibitor Scaffold Assembly via Suzuki-Miyaura Cross-Coupling

The para-bromo substituent serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, enabling the construction of biaryl cores commonly found in kinase inhibitors (e.g., EGFR, ALK, VEGFR scaffolds). The Cbz protecting group tolerates the basic aqueous conditions (Na2CO3 or K2CO3, DME/H2O, 80°C) required for coupling, and can be removed post-coupling by neutral hydrogenolysis without exposing acid-sensitive heterocycles to TFA. This application leverages the orthogonal stability documented in Section 3, Evidence Items 5 and 3 [1][2].

Fragment-Based Drug Discovery with Phenolic Hydrogen-Bond Engagement

The phenolic -OH group (HBD = 2) provides a hydrogen-bond donor for target engagement in fragment-based screening campaigns. The compound's moderate lipophilicity (XLogP3 = 3.8) balances solubility and membrane permeability, making it suitable for both biochemical (e.g., fluorescence polarization) and cell-based (e.g., NanoBRET) assays at concentrations up to 100 μM. This scenario is directly supported by the physicochemical profiling in Section 3, Evidence Items 4 and 5 [3].

Sequential Solid-Phase Peptide Synthesis with Orthogonal Cbz/Boc Strategy

In solid-phase peptide synthesis (SPPS) or peptidomimetic construction, the Cbz group can serve as a semi-permanent protecting group that withstands iterative Boc deprotection cycles (TFA treatment). Final global deprotection via catalytic hydrogenolysis releases the free amine without resin cleavage artifacts. This application exploits the Cbz/Boc orthogonality established in Section 3, Evidence Item 6 [1].

High-Purity Intermediate for cGMP-Compliant Pharmaceutical Synthesis

With commercially available purity of ≥99% (HPLC) and lot-specific Certificates of Analysis, this compound meets the quality requirements for late-stage intermediate use in cGMP pharmaceutical manufacturing. The 4-percentage-point purity advantage over the standard 95% Boc analog reduces the burden of preparative HPLC purification and lowers the risk of impurity carryover into API final steps. This scenario stems from the purity comparison in Section 3, Evidence Item 1 .

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